molecular formula C18H14N4S3 B11059460 5-{[(3-methylquinoxalin-2-yl)methyl]sulfanyl}-3-phenyl-1,3,4-thiadiazole-2(3H)-thione

5-{[(3-methylquinoxalin-2-yl)methyl]sulfanyl}-3-phenyl-1,3,4-thiadiazole-2(3H)-thione

Cat. No.: B11059460
M. Wt: 382.5 g/mol
InChI Key: ZJJZPHPZGLRKGS-UHFFFAOYSA-N
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Description

5-{[(3-METHYL-2-QUINOXALINYL)METHYL]SULFANYL}-3-PHENYL-1,3,4-THIADIAZOLE-2(3H)-THIONE is a complex organic compound that belongs to the class of 1,3,4-thiadiazoles

Preparation Methods

The synthesis of 5-{[(3-METHYL-2-QUINOXALINYL)METHYL]SULFANYL}-3-PHENYL-1,3,4-THIADIAZOLE-2(3H)-THIONE typically involves the reaction of 3-methyl-2-quinoxalinylmethyl chloride with 3-phenyl-1,3,4-thiadiazole-2-thiol in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring can be substituted with various nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-{[(3-METHYL-2-QUINOXALINYL)METHYL]SULFANYL}-3-PHENYL-1,3,4-THIADIAZOLE-2(3H)-THIONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, the compound may interact with cellular receptors and signaling pathways, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Similar compounds to 5-{[(3-METHYL-2-QUINOXALINYL)METHYL]SULFANYL}-3-PHENYL-1,3,4-THIADIAZOLE-2(3H)-THIONE include other 1,3,4-thiadiazole derivatives, such as:

  • 5-{[(2-METHYL-1,3-BENZOXAZOL-5-YL)METHYL]SULFANYL}-3-PHENYL-1,3,4-THIADIAZOLE-2(3H)-THIONE
  • 5-{[(2-METHYL-1,3-BENZOXAZOL-6-YL)METHYL]SULFANYL}-3-PHENYL-1,3,4-THIADIAZOLE-2(3H)-THIONE

These compounds share similar structural features and biological activities but may differ in their specific properties and applications. The uniqueness of 5-{[(3-METHYL-2-QUINOXALINYL)METHYL]SULFANYL}-3-PHENYL-1,3,4-THIADIAZOLE-2(3H)-THIONE lies in its specific substitution pattern and the resulting effects on its chemical and biological properties.

Properties

Molecular Formula

C18H14N4S3

Molecular Weight

382.5 g/mol

IUPAC Name

5-[(3-methylquinoxalin-2-yl)methylsulfanyl]-3-phenyl-1,3,4-thiadiazole-2-thione

InChI

InChI=1S/C18H14N4S3/c1-12-16(20-15-10-6-5-9-14(15)19-12)11-24-17-21-22(18(23)25-17)13-7-3-2-4-8-13/h2-10H,11H2,1H3

InChI Key

ZJJZPHPZGLRKGS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1CSC3=NN(C(=S)S3)C4=CC=CC=C4

Origin of Product

United States

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